Oleonitrile

Physical Property Low-Temperature Fluidity Formulation Stability

Oleonitrile (CAS 112-91-4, (Z)-9-Octadecenenitrile) is an unsaturated C18 fatty nitrile derived from the formal condensation of oleic acid with ammonia. As a member of the long-chain fatty nitrile class, it features a cis-configured carbon-carbon double bond at the C9 position within an 18-carbon backbone terminated by a nitrile (-CN) functional group.

Molecular Formula C18H33N
Molecular Weight 263.5 g/mol
CAS No. 112-91-4
Cat. No. B091845
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOleonitrile
CAS112-91-4
Molecular FormulaC18H33N
Molecular Weight263.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC#N
InChIInChI=1S/C18H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-17H2,1H3/b10-9-
InChIKeyUIAMCVSNZQYIQS-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityINSOLUBLE IN WATER;  SOLUBLE IN ALCOHOL

Structure & Identifiers


Interactive Chemical Structure Model





Oleonitrile (CAS 112-91-4) Technical Baseline and Procurement Considerations


Oleonitrile (CAS 112-91-4, (Z)-9-Octadecenenitrile) is an unsaturated C18 fatty nitrile derived from the formal condensation of oleic acid with ammonia [1]. As a member of the long-chain fatty nitrile class, it features a cis-configured carbon-carbon double bond at the C9 position within an 18-carbon backbone terminated by a nitrile (-CN) functional group. This unsaturated architecture distinguishes it from its saturated C18 analog stearonitrile, as well as from shorter-chain fatty nitriles such as palmitonitrile (C16) and lauronitrile (C12), establishing a distinct physicochemical and reactivity profile that informs its specialized industrial applications [2].

Why Generic Substitution of Oleonitrile with Other Fatty Nitriles Compromises Performance


Within the fatty nitrile class, substitution based solely on carbon number or nitrile functionality introduces significant performance deviations. The cis-unsaturation in oleonitrile fundamentally alters its physical state, thermal behavior, reactivity, and environmental safety profile compared to saturated analogs such as stearonitrile (C18:0) and palmitonitrile (C16:0) [1]. These molecular differences translate into measurable variations in melting point, viscosity, boiling point, toxicological classification, and downstream process efficiency. Consequently, interchange without rigorous revalidation risks formulation instability, altered reaction kinetics, non-compliance with regulatory hazard classifications, or increased manufacturing burden [2].

Oleonitrile (112-91-4) Quantitative Differentiation Evidence: Comparator-Driven Analysis


Oleonitrile vs. Stearonitrile: Physical State and Low-Temperature Handling Advantage

Oleonitrile exhibits a melting point of -1 °C, remaining a flowable liquid at typical ambient and refrigerated temperatures, whereas its saturated C18 analog, stearonitrile, solidifies into a waxy crystalline solid with a melting point of 38–41 °C [1]. This 39–42 °C difference in melting point eliminates the need for heated storage, handling, and transfer systems that are required for stearonitrile, directly reducing energy consumption and preventing solidification-related processing failures.

Physical Property Low-Temperature Fluidity Formulation Stability

Oleonitrile vs. Palmitonitrile: Thermal Stability and High-Temperature Processing Window

Oleonitrile demonstrates a boiling point of approximately 385.6 °C at 760 mmHg, whereas the shorter-chain saturated analog palmitonitrile (C16) boils at approximately 333.4 °C under equivalent conditions . This 52 °C higher boiling point for oleonitrile indicates a broader liquid-phase operating window at elevated temperatures, reducing the risk of volatilization and vapor pressure management complications during high-temperature syntheses or thermal processing.

Thermal Stability High-Temperature Reactions Process Safety

Oleonitrile vs. Palmitonitrile: Toxicological Profile and Regulatory Burden

Oleonitrile is classified under CLP as Aquatic Acute 1 and Aquatic Chronic 1 (H400, H410) with a Skin Irritant 2 (H315) warning, but with low acute oral mammalian toxicity (rat oral LD50 > 10 g/kg) [1]. In contrast, palmitonitrile carries a more severe mammalian hazard classification (H302+H312+H332: harmful if swallowed, in contact with skin, or if inhaled) [2]. This distinction imposes different handling, personal protective equipment, and waste disposal requirements that materially affect laboratory and industrial operating costs.

Toxicology EHS Compliance Regulatory Classification

Oleonitrile vs. Alternative Precursors: Purification Efficiency in Nylon-9 Monomer Synthesis

In a comparative study of precursors for nylon-9 monomer production, oleonitrile was evaluated against methyl azelaaldehydate and soy nitriles. The study reported that significantly less difficulty was encountered in purifying intermediates derived from oleonitrile compared to the other two starting materials, and the overall projected cost of producing nylon-9 was lower when using oleonitrile [1]. This process advantage is attributed to the fewer and more manageable impurities generated during the ozonolysis or oxidative cleavage of the cis-double bond in the oleyl chain.

Polymer Precursor Process Efficiency Purification Cost

Oleonitrile vs. Stearonitrile: Reactivity in Selective Hydrogenation to Unsaturated Amines

Hydrogenation of a tallow oil nitrile fraction containing 66% oleonitrile and 27% stearonitrile under homogeneous nickel- or cobalt-metallorganic Ziegler-type catalysts demonstrated high selectivity for the production of saturated primary/secondary amines while preserving the double bond in the oleonitrile fraction to yield unsaturated fatty amines [1]. This demonstrates that oleonitrile can be selectively hydrogenated at the nitrile group without saturating the cis-double bond, enabling access to oleyl amine derivatives that retain the valuable unsaturation for subsequent functionalization, a capability not applicable to the fully saturated stearonitrile.

Selective Hydrogenation Catalysis Amine Synthesis

Oleonitrile vs. Stearonitrile: Viscosity and Flow Characteristics at Ambient Temperature

Oleonitrile exhibits a measured dynamic viscosity of 7.4 mPa·s at 20 °C [1], while its saturated C18 analog stearonitrile is a waxy solid at this temperature and therefore possesses no meaningful liquid viscosity under the same conditions . This contrast highlights the fundamental physical difference: oleonitrile is a readily pumpable fluid at ambient temperature, whereas stearonitrile requires melting and maintenance above 38–41 °C to achieve a similar processable state.

Rheology Viscosity Fluid Handling

Validated High-Value Application Scenarios for Oleonitrile (112-91-4)


Low-Temperature Plasticizer and Processing Aid in Nitrile-Butadiene Rubber (NBR) and Synthetic Rubber Formulations

Oleonitrile functions as an effective plasticizer and peptizer for nitrile-butadiene rubbers and synthetic elastomers, a use supported by its role as a fatty nitrile solvent and plasticizer in polymer systems [1]. The compound's liquid state at -1 °C [2] and its low viscosity of 7.4 mPa·s at 20 °C [3] enable its incorporation into rubber compounds designed for cold-weather applications without the risk of crystallization that plagues saturated fatty nitrile plasticizers like stearonitrile (which solidifies at 38–41 °C). This low-temperature fluidity ensures that the plasticizer remains homogeneously dispersed and effective in the rubber matrix, reducing stiffening and maintaining elastomeric properties at sub-zero temperatures.

Precursor for Unsaturated Fatty Amine Synthesis via Selective Nitrile Hydrogenation

The production of primary and secondary fatty amines via catalytic hydrogenation of nitriles is a cornerstone industrial process for manufacturing surfactants, corrosion inhibitors, and fabric softeners. Oleonitrile offers a critical advantage over its saturated analog stearonitrile: its cis-double bond can be preserved under selective hydrogenation conditions using homogeneous Ni- or Co-Ziegler-type catalysts, yielding oleyl amines [4]. This unsaturated product retains a functional handle for further derivatization (e.g., ethoxylation, quaternization), enabling the synthesis of a broader and higher-value range of specialty surfactants compared to those derived from saturated stearyl amines.

Monomer Precursor for Nylon-9 and Specialty Polyamides with Demonstrated Purification Advantage

Oleonitrile serves as a viable starting material for the synthesis of nylon-9 monomer via ozonolytic cleavage of the C9 double bond. Comparative studies have demonstrated that the purification of intermediates derived from oleonitrile is significantly less challenging than from alternative precursors like methyl azelaaldehydate and soy nitriles, resulting in a lower overall projected production cost for the polymer [5]. This evidence positions oleonitrile as a preferred procurement choice for research and pilot-scale programs aimed at developing cost-effective synthesis routes for ω-amino acid monomers and odd-numbered nylons.

Biofuel and Biochar Precursor from Thermal Pyrolysis of Linseed and Other Oilseeds

Oleonitrile has been identified as a chemical component used in the production of biofuel and biochar via thermal pyrolysis of linseed seed . Its thermal stability, evidenced by a high boiling point of approximately 385.6 °C , allows it to participate in high-temperature pyrolytic decomposition pathways alongside other seed oil constituents. For industrial users developing biomass conversion processes, oleonitrile represents a naturally occurring or derivable component within certain oilseed feedstocks that contributes to the yield and composition of the resulting bio-oil and solid char products.

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